Product packaging for Methyl 4-hydroxypiperidine-1-carboxylate(Cat. No.:CAS No. 75250-52-1)

Methyl 4-hydroxypiperidine-1-carboxylate

Cat. No.: B1337940
CAS No.: 75250-52-1
M. Wt: 159.18 g/mol
InChI Key: AACMIVJLZDJLSX-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Derivatives in Contemporary Chemical Research

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a foundational structural motif in the field of medicinal chemistry and drug discovery. nih.govencyclopedia.pub This prevalence is due to its ability to serve as a versatile scaffold, providing enhanced binding interactions and conformational flexibility when incorporated into larger molecules. researchgate.net Piperidine-containing compounds are integral to the structure of numerous pharmaceuticals across more than twenty drug classes, as well as a wide array of naturally occurring alkaloids. nih.govresearchgate.net

The pharmacological spectrum of piperidine derivatives is exceptionally broad, encompassing treatments for a vast range of conditions. ijnrd.org These compounds are utilized as anticancer, antiviral, antimalarial, antimicrobial, and antifungal agents. researchgate.net Furthermore, they have found applications as antihypertensives, analgesics, anti-inflammatories, and antipsychotics. ijnrd.orgresearchgate.net The therapeutic reach of piperidine-based drugs also extends to the management of metabolic and neurodegenerative diseases, with derivatives used as anti-diabetic and anti-Alzheimer agents. ijnrd.org Prominent examples of pharmaceuticals incorporating the piperidine scaffold include the antihistamines fexofenadine (B15129) and loratadine, the antipsychotic pimozide, and the Alzheimer's drug donepezil. nih.govijnrd.org The ongoing research into piperidine derivatives continues to yield novel compounds with potential therapeutic applications, underscoring the enduring importance of this heterocyclic system in modern chemical and pharmaceutical research. nih.govresearchgate.net

Drug ClassExamples of Piperidine-Containing Drugs
Antihistamines Fexofenadine, Loratadine ijnrd.org
Antipsychotics Pimozide, Pipotiazine, Lurasidone ijnrd.orgnbinno.com
Analgesics Meperidine, Morphine encyclopedia.pubijnrd.org
Anti-Alzheimer Donepezil nih.govijnrd.org
Anti-diabetic Voglibose ijnrd.org

Overview of Methyl 4-hydroxypiperidine-1-carboxylate as a Key Synthetic Intermediate

Within the vast family of piperidine derivatives, N-protected 4-hydroxypiperidines are particularly valuable as versatile building blocks in organic synthesis. nbinno.comnbinno.com The protection of the nitrogen atom is a critical strategy that allows for selective chemical modifications at other positions on the ring, most notably at the hydroxyl group. nbinno.com This approach prevents unwanted side reactions involving the basic nitrogen atom and enables chemists to construct complex molecular architectures with a high degree of precision. nbinno.com

This compound is a prime example of such a key synthetic intermediate. In this compound, the piperidine nitrogen is protected by a methyl carbamate (B1207046) group. This specific protecting group offers stability under various reaction conditions while allowing for selective functionalization of the C-4 hydroxyl group. The molecule serves as a bifunctional scaffold, providing a nucleophilic hydroxyl group for further elaboration and a protected nitrogen that can be deprotected at a later synthetic stage. Its utility is highlighted in the synthesis of complex pharmaceutical agents where precise control over the assembly of the molecular framework is essential. For instance, closely related N-protected 4-hydroxypiperidine (B117109) dicarboxylate derivatives serve as crucial starting materials in the synthesis of glasdegib (B1662127) (PF-0444913), a drug used in the treatment of acute myeloid leukemia. mdpi.com

Compound Profile: this compound

PropertyValue
Molecular Formula C7H13NO3 vibrantpharma.comuni.lu
Molecular Weight 159.19 g/mol vibrantpharma.com
CAS Number 75250-52-1 vibrantpharma.com
Appearance White Crystalline Solid
Primary Function Synthetic Intermediate / Building Block nbinno.com

Historical Context of 4-Hydroxypiperidine Scaffold Construction Methodologies

The construction of the 4-hydroxypiperidine scaffold has evolved significantly over time, reflecting broader advances in synthetic organic chemistry. Early methods often relied on multi-step processes that began with pre-existing ring systems. A historical approach involved the chemical modification of N-substituted 1,2,3,6-tetrahydropyridines. google.com In this process, an addition reaction with anhydrous hydrogen bromide would form a bromopiperidine intermediate, which was subsequently hydrolyzed with water to yield the desired N-substituted 4-hydroxypiperidine. google.com

Later, more direct and widely adopted laboratory-scale syntheses emerged, frequently starting from 4-piperidone (B1582916) or its salts. google.com A common strategy involves the reduction of the ketone at the C-4 position of 4-piperidone to a secondary alcohol, typically using a reducing agent like sodium borohydride. google.com The resulting 4-hydroxypiperidine is then N-protected to yield the desired synthetic intermediate. google.com Over the years, a variety of other synthetic approaches have also been developed, including methods such as electro-reductive cyclization and intramolecular Michael reactions, to create highly substituted piperidine rings. researchgate.net

In recent years, the field has moved towards more sophisticated and efficient techniques that offer greater control over stereochemistry and molecular complexity. Modern approaches increasingly utilize biocatalysis, where enzymes are employed to perform highly selective reactions. chemistryviews.org For example, enzymatic C-H oxidation can introduce hydroxyl groups into piperidine rings with high precision. chemistryviews.org These advanced biocatalytic methods are often combined with other modern synthetic tools, such as radical cross-coupling reactions, to enable the rapid and modular assembly of complex, three-dimensional piperidine derivatives. chemistryviews.org This evolution from classical chemical transformations to advanced biocatalytic and cross-coupling strategies highlights the continuous quest for more efficient, selective, and sustainable methods in organic synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO3 B1337940 Methyl 4-hydroxypiperidine-1-carboxylate CAS No. 75250-52-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-11-7(10)8-4-2-6(9)3-5-8/h6,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AACMIVJLZDJLSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90505852
Record name Methyl 4-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90505852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75250-52-1
Record name Methyl 4-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90505852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-hydroxypiperidine-1-carboxyl
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Advanced Synthetic Methodologies for Methyl 4 Hydroxypiperidine 1 Carboxylate and Analogues

Chemo-Enzymatic and Biocatalytic Approaches to Stereoselective Synthesis

The integration of biological catalysts with traditional chemical methods offers a powerful and sustainable approach to the synthesis of chiral piperidines. These methods often provide high levels of stereoselectivity under mild reaction conditions.

Asymmetric Reduction of 4-Oxopiperidine-1-carboxylates

The asymmetric reduction of prochiral ketones is a direct and efficient strategy for producing chiral alcohols. In the context of Methyl 4-hydroxypiperidine-1-carboxylate synthesis, the reduction of the corresponding 4-oxopiperidine precursor is a critical step.

Biocatalytic ketone reduction using carbonyl reductases has emerged as a promising method for synthesizing chiral 3-substituted-4-hydroxypiperidines. researchgate.net These enzymes can exhibit high stereoselectivity, providing access to specific stereoisomers that are valuable in pharmaceutical applications. researchgate.net For instance, different carbonyl reductases can produce distinct stereoisomers from the same starting material, highlighting the versatility of this approach. researchgate.net

A chemoenzymatic approach has also been developed for the asymmetric dearomatization of activated pyridines, leading to stereochemically defined 3- and 3,4-substituted piperidines. nih.gov This method utilizes a one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into the desired chiral piperidines. nih.gov

Table 1: Examples of Asymmetric Reduction Strategies

MethodCatalyst/EnzymeSubstrateKey FeaturesReference
Biocatalytic Ketone ReductionCarbonyl Reductases3-Substituted-4-oxopiperidinesHigh stereoselectivity, access to different stereoisomers. researchgate.net
Chemo-enzymatic DearomatizationAmine Oxidase/Ene Imine ReductaseN-substituted tetrahydropyridinesOne-pot cascade, precise stereochemical control. nih.gov

Regio- and Stereoselective Biohydroxylation Strategies

Directing the hydroxylation to a specific carbon atom with a defined stereochemistry is a significant challenge in synthetic chemistry. Biocatalysts, particularly cytochrome P450 monooxygenases, offer a solution by enabling regio- and stereoselective C-H bond activation.

A recombinant Escherichia coli expressing P450pyr monooxygenase has been shown to be an effective biocatalyst for the regio- and stereoselective hydroxylation of various substrates, including N-substituted piperidinone and piperidine (B6355638). researchgate.net This system demonstrates high conversion rates and selectivity, providing a valuable tool for introducing hydroxyl groups into piperidine rings. researchgate.net

More recently, a combination of scalable enzymatic C-H oxidation and radical cross-coupling has been developed for the modular and enantioselective construction of complex piperidine frameworks. chemistryviews.org This approach utilizes enzymes like trans-4-proline hydroxylase to introduce hydroxyl groups into readily available piperidine precursors, which can then be further functionalized. chemistryviews.org

Metal-Catalyzed Cyclization and Coupling Reactions

Transition metal catalysis provides a diverse and powerful toolkit for the construction of piperidine rings with high levels of control over stereochemistry.

Ring-Closing Metathesis (RCM) in Piperidine Ring Formation

Ring-closing metathesis (RCM) has become a widely used method for the synthesis of unsaturated rings, including piperidine derivatives. wikipedia.org This reaction involves the intramolecular metathesis of two terminal alkenes, catalyzed by metal complexes, typically containing ruthenium or molybdenum. wikipedia.org

RCM has been successfully applied to the synthesis of trans-(3S)-amino-piperidines with various substituents at the C-4 position. acs.org The piperidine ring is constructed via RCM, and the stereochemistry is controlled through the use of a protected D-serine as the starting material. acs.org This methodology has also been utilized in the synthesis of 1,2,5,6-tetrahydropyridines, which serve as precursors to 3,4,5-substituted piperidines.

Palladium-Catalyzed Enantioselective Amination Reactions

Palladium-catalyzed reactions are versatile tools for the formation of C-N bonds, a key step in the synthesis of piperidines. An asymmetric palladium/GF-Phos-catalyzed carbenylative amination has been developed to access chiral pyrrolidines and piperidines. nih.govrsc.org This reaction utilizes N-tosylhydrazones as carbene precursors and proceeds with high chemo-, regio-, and enantioselectivity under mild conditions. nih.govrsc.org

Another approach involves a palladium-catalyzed enantioselective (4 + 2) reaction between 1,3-dienes and N-cyano imines, which proceeds through a cascade vinylogous addition and intramolecular allylic amination sequence to furnish 2,6-cis-disubstituted-1,2,3,6-tetrahydropyridines. acs.org

Iridium-Catalyzed Hydrogenation for Stereoselective Piperidine Synthesis

Iridium-catalyzed asymmetric hydrogenation has emerged as a powerful method for the synthesis of chiral piperidines from pyridine (B92270) derivatives. This approach often involves the activation of the pyridine ring, for example, by forming pyridinium (B92312) salts, to facilitate hydrogenation.

An efficient catalytic enantioselective hydrogenation of N-iminopyridinium ylides has been developed using an iridium catalyst. acs.org This method provides access to substituted piperidines with good enantiomeric excesses. acs.org Furthermore, a novel iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts has been reported, enabling the synthesis of valuable cis-configurated hydroxypiperidine esters with excellent yield, enantioselectivity, and diastereoselectivity. rsc.org This strategy has also been applied to the synthesis of multi-substituted piperidines from pyridines, demonstrating tolerance for a broad range of functional groups. chemrxiv.org

Table 2: Overview of Metal-Catalyzed Methodologies

MethodologyMetal CatalystKey Reaction TypeProductsReference
Ring-Closing MetathesisRuthenium, MolybdenumIntramolecular Olefin MetathesisUnsaturated Piperidines wikipedia.orgacs.org
Enantioselective AminationPalladiumCarbenylative Amination, (4+2) CycloadditionChiral Substituted Piperidines nih.govrsc.orgacs.org
Asymmetric HydrogenationIridiumHydrogenation of Pyridinium Salts/YlidesChiral Substituted Piperidines acs.orgrsc.orgchemrxiv.org

Prins-Type Cyclization Reactions for Substituted Piperidine Scaffolds

The Prins cyclization and its nitrogen-analogue, the aza-Prins cyclization, represent powerful strategies for constructing piperidine rings. researchgate.netacs.org These reactions involve the acid-promoted condensation of an aldehyde with a homoallylic alcohol (Prins) or a homoallylic amine (aza-Prins), proceeding through a key carbocationic intermediate to form the six-membered ring. researchgate.net

The aza-Prins cyclization is a versatile and efficient method for assembling highly substituted piperidine derivatives. nih.gov This reaction proceeds via the cyclization of an iminium ion, generated in situ from a homoallylic amine and a carbonyl compound, onto the pendant alkene. nih.govresearchgate.net The resulting piperidinyl carbocation is then trapped by a nucleophile, introducing further functionalization at the 4-position of the piperidine ring.

Recent advancements have expanded the scope of this reaction. For instance, a method utilizing an N-heterocyclic carbene (NHC)-Cu(I) complex and ZrCl₄ has been proposed for the aza-Prins cyclization of homoallylic amines with aldehydes. nih.gov In this process, zirconium chloride activates the aldehyde, facilitating the formation of an iminium intermediate which then undergoes a 6-endo-trig cyclization. nih.gov The stereochemical outcome, particularly trans-selectivity, is often governed by steric hindrance, which dictates that the nucleophilic attack on the resulting carbocation occurs from the less hindered axial side. nih.gov The versatility of the aza-Prins reaction has been demonstrated in the synthesis of various complex scaffolds, including functionalized indolizidines and spirooxindoles. nih.govacs.org

Key features of the aza-Prins cyclization include:

Formation of C-C and C-N bonds in a single cascade.

Introduction of functionality at the 4-position via nucleophilic trapping.

Access to complex polycyclic systems through intramolecular variants. researchgate.net

A significant challenge and opportunity in piperidine synthesis is the control of stereochemistry. The Prins-type cyclization offers a remarkable platform for stereoselective and even stereodivergent synthesis, allowing for the selective formation of different diastereomers by carefully tuning reaction conditions. nih.gov The choice of acid catalyst (Brønsted vs. Lewis acid) and temperature can effectively switch the reaction between kinetic and thermodynamic control, yielding different isomers. nih.govbirmingham.ac.uk

Under kinetic control, typically using strong Brønsted acids like concentrated HCl at low temperatures, the reaction favors the formation of the thermodynamically less stable cis-piperidine isomer. nih.gov Mechanistic studies supported by DFT calculations suggest that this preference arises from a lower energy transition state leading to a more stable cis-configured carbocation intermediate. nih.govbirmingham.ac.uk

Conversely, under thermodynamic control, often employing Lewis acids such as MeAlCl₂ at higher temperatures (e.g., in refluxing chloroform), the reaction favors the formation of the more stable trans-piperidine isomer, where bulky substituents can occupy equatorial positions. researchgate.netnih.gov This switch allows for a stereodivergent approach, producing predominantly one of two different diastereomers from the same starting material simply by changing the catalyst and conditions. nih.gov

Table 1: Catalyst-Controlled Stereoselectivity in Prins Cyclization for Piperidine Synthesis

CatalystTemperatureControl TypePredominant IsomerDiastereomeric Ratio (up to)
Conc. HCl-78 °CKinetic4,5-cis94:6
MeAlCl₂20-60 °CThermodynamic4,5-trans99:1

This table illustrates how the choice of catalyst and temperature dictates the stereochemical outcome of the Prins cyclization, enabling stereodivergent synthesis. Data sourced from multiple studies. researchgate.netnih.govnih.gov

Green Chemistry and Sustainable Synthetic Routes for N-Protected Hydroxypiperidines

The principles of green chemistry, which focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of pharmaceutical intermediates. nih.gov For N-protected hydroxypiperidines, this involves developing routes that use safer solvents, improve atom economy, and minimize waste. researchgate.net

A key strategy in green chemistry is the replacement of volatile organic compounds (VOCs) with more environmentally benign alternatives like water, or eliminating solvents altogether. unibo.it The synthesis of piperidones, which are common precursors to hydroxypiperidines, has seen significant progress in this area. nih.govdtic.mil

The Petrenko-Kritschenko piperidone synthesis, a multicomponent reaction involving an aldehyde, a β-keto ester, and ammonia (B1221849) or a primary amine, can be effectively performed in aqueous or alcoholic media. wikipedia.org Furthermore, methods have been developed for the hydrogenation of substituted pyridines to the corresponding piperidines using water as the solvent, which can also prevent racemization in certain stereoselective syntheses. nih.gov

Solvent-free approaches have also proven effective. For example, the synthesis of 3-arylidene-4-piperidone derivatives has been achieved using a grinding method with a catalytic amount of NaOH, completely avoiding the need for a reaction solvent. researchgate.net These methods not only reduce environmental impact but can also simplify product workup and purification.

Atom economy is a core concept of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. primescholars.com Reactions with high atom economy, such as additions and rearrangements, are inherently less wasteful. rsc.org

In the context of piperidine synthesis, several strategies can be employed to maximize atom economy:

Multicomponent Reactions (MCRs): Reactions like the Petrenko-Kritschenko synthesis build complex molecules in a single step from three or more reactants, incorporating most atoms into the final structure and thus exhibiting high atom economy. wikipedia.org

Addition Reactions: The double aza-Michael reaction used to prepare 2-substituted 4-piperidones from divinyl ketones is a concise and atom-efficient method. nih.govacs.org

Catalytic Hydrogenation: The reduction of pyridines or piperidones to the desired piperidine derivatives using catalytic hydrogen is a clean, high-yielding, and 100% atom-economical process, producing only the desired product without stoichiometric byproducts. google.com

Tandem Reactions: Designing reaction cascades where the product of one step is immediately consumed in the next without isolation can reduce waste from purification steps. The synthesis of piperidine derivatives via tandem alkynyl aza-Prins–Ritter reactions is an example of such a strategy. rsc.org

By prioritizing these types of reactions, chemists can design synthetic routes that are not only efficient in terms of yield but also in their use of raw materials, thereby minimizing the generation of chemical waste. primescholars.comnih.gov

Flow Chemistry Applications in the Synthesis of 4-Hydroxypiperidine-1-carboxylates

Flow chemistry, which involves performing chemical reactions in a continuous stream through a reactor, offers numerous advantages over traditional batch processing, including enhanced safety, improved reproducibility, faster reaction times, and easier scalability. nih.govmdpi.com This technology is particularly well-suited for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. unimi.it

The synthesis of substituted piperidines has been successfully adapted to continuous flow protocols. For example, a practical continuous flow method has been developed for the highly diastereoselective synthesis of various functionalized α-substituted piperidines from N-(tert-butylsulfinyl)-bromoimine and Grignard reagents, achieving high yields (>80%) and excellent diastereomeric ratios (>90:10) within minutes. acs.orgorganic-chemistry.org This rapid and scalable process highlights the utility of flow chemistry for accessing enantioenriched piperidine scaffolds. acs.org

Other applications include the electroreductive cyclization of imines with dihaloalkanes in a flow microreactor to produce piperidine and pyrrolidine (B122466) derivatives, a method that provides higher yields compared to conventional batch reactions and allows for preparative-scale synthesis through continuous operation. researchgate.net The precise control over reaction parameters such as temperature, pressure, and residence time in flow reactors enables the optimization of reactions that may be difficult to control in batch, such as those involving highly reactive intermediates or exothermic processes. nih.gov

Continuous Flow Processes for Scalable Intermediate Production

The transition from batch to continuous flow manufacturing for pharmaceutical intermediates like this compound is driven by the need for safer, more consistent, and scalable production methods. A crucial step in the synthesis of N-protected 4-hydroxypiperidines is the reduction of the corresponding 4-piperidone (B1582916). Continuous flow hydrogenation offers a highly efficient and scalable solution for this transformation.

In a relevant case study, the continuous flow hydrogenation of a pyridine precursor to the corresponding piperidine was demonstrated in a microreactor. This process, which is analogous to the reduction of an N-protected 4-piperidone, achieved a near-quantitative conversion and selectivity to the piperidine product. The use of a micro-packed bed reactor with a ruthenium on carbon catalyst at elevated temperature and pressure allowed for a significantly reduced residence time compared to batch methods.

Table 1: Illustrative Parameters for Continuous Flow Hydrogenation of a Pyridine Derivative

ParameterValue
ReactantPyridine in Methanol (10% w/w)
CatalystRuthenium on Carbon (Ru/C)
Reactor TypeMicro-packed Bed
Temperature60°C
Pressure2.0 MPa
Residence Time100 seconds
Conversion~100%
Selectivity to Piperidine~100%

Another pertinent example is the scalable continuous flow carboxylation of N-Boc-4,4-difluoropiperidine. While not a direct synthesis of the target molecule, this process highlights the capability of flow chemistry to handle similar N-Boc protected piperidine rings on a large scale. The process involved a low-temperature organolithium-mediated reaction, a class of reactions that are often challenging to scale up in batch due to exothermic events and the need for precise temperature control. The flow process enabled the safe and efficient production of 400 g of the carboxylated product over a 24-hour period.

These examples underscore the potential for developing a scalable continuous flow process for the production of this compound. Such a process would likely involve the continuous reduction of Methyl 4-oxopiperidine-1-carboxylate in a packed-bed reactor containing a suitable hydrogenation catalyst. The scalability of the process can be readily achieved by either extending the operation time or by "numbering-up" – running multiple flow reactors in parallel.

Enhanced Reaction Control and Efficiency in Flow Systems

Continuous flow systems offer unparalleled control over reaction parameters, leading to enhanced efficiency, safety, and product quality compared to traditional batch reactors. This is particularly advantageous for the synthesis of pharmaceutical intermediates where consistency and purity are paramount.

The superior heat and mass transfer characteristics of microreactors are a key factor in enhanced reaction control. The high surface-area-to-volume ratio allows for rapid and uniform heating or cooling, minimizing temperature gradients and preventing the formation of hot spots that can lead to side reactions and impurities. For exothermic reactions, such as the reduction of a ketone to an alcohol, this precise temperature control is crucial for maintaining selectivity and preventing runaway reactions.

Improved mixing is another significant advantage of flow systems. In microreactors, reagents are brought into intimate contact through diffusion and convection over very short distances, leading to rapid and highly efficient mixing. This is in stark contrast to large batch reactors where mixing can be slow and heterogeneous, resulting in localized concentration differences and reduced reaction rates and yields.

The ability to safely operate at elevated temperatures and pressures in continuous flow reactors can dramatically accelerate reaction rates. For instance, the hydrogenation of pyridines, which often requires harsh conditions, can be performed safely and efficiently in continuous flow, leading to significantly shorter reaction times.

Table 2: Comparison of Batch vs. Continuous Flow for a Representative Ketone Reduction

FeatureBatch ReactorContinuous Flow Reactor
Heat Transfer Slow, non-uniformRapid, uniform
Mass Transfer (Mixing) Often slow and inefficientRapid and highly efficient
Temperature Control Prone to hotspots and gradientsPrecise and uniform
Safety Higher risk with exothermic reactions and hazardous reagentsInherently safer due to small reaction volume
Scalability Challenging, often requires re-optimizationStraightforward (time or numbering-up)
Reaction Time Typically longerSignificantly shorter
Productivity LowerHigher

Furthermore, continuous flow systems can be readily automated and integrated with in-line analytical techniques (Process Analytical Technology - PAT). This allows for real-time monitoring of the reaction, enabling immediate adjustments to maintain optimal conditions and ensure consistent product quality. This level of control is difficult to achieve in batch processing. The enhanced safety profile of continuous flow chemistry is a major driver for its adoption in the pharmaceutical industry. By minimizing the volume of hazardous reagents and reactive intermediates at any given time, the risks associated with exothermic events or the handling of unstable compounds are significantly reduced.

Reactivity and Derivatization of Methyl 4 Hydroxypiperidine 1 Carboxylate in Complex Molecule Synthesis

Functional Group Transformations of the Hydroxyl Moiety

The secondary hydroxyl group at the C-4 position of the piperidine (B6355638) ring is a primary site for a variety of chemical modifications. Its nucleophilic nature allows for the formation of new carbon-oxygen and carbon-heteroatom bonds, while its susceptibility to oxidation provides a pathway to the corresponding ketone.

Esterification and Etherification Reactions (e.g., Mitsunobu Reaction)

The hydroxyl group of methyl 4-hydroxypiperidine-1-carboxylate can be readily acylated to form esters. This transformation is typically achieved through reaction with acylating agents such as acid chlorides or anhydrides in the presence of a base. For instance, reaction with an appropriate acid chloride in a suitable solvent like dichloromethane (B109758) and a base such as triethylamine (B128534) would yield the corresponding ester.

Etherification of the hydroxyl group provides another avenue for structural diversification. A particularly useful method for this transformation is the Mitsunobu reaction. fujifilm.comnih.gov This reaction allows for the conversion of the alcohol to an ether with inversion of stereochemistry, which can be crucial in the synthesis of stereospecific target molecules. The Mitsunobu reaction typically involves the use of a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group for nucleophilic attack by a suitable pronucleophile (e.g., a phenol (B47542) or another alcohol). fujifilm.com

Table 1: Examples of Esterification and Etherification Reactions

Reaction TypeReagentsProduct Type
EsterificationAcid Chloride, Triethylamine4-Acyloxypiperidine-1-carboxylate
Mitsunobu EtherificationPhenol, PPh₃, DEAD4-Aryloxypiperidine-1-carboxylate

Oxidation Reactions for Ketone Formation

The secondary alcohol of this compound can be oxidized to the corresponding ketone, methyl 4-oxopiperidine-1-carboxylate. This transformation is a key step in many synthetic pathways as the resulting ketone provides an electrophilic center for further functionalization, such as in the synthesis of spirocyclic compounds or for the introduction of substituents at the C-4 position via nucleophilic addition or reductive amination.

A variety of oxidizing agents can be employed for this purpose. Common methods include Swern oxidation (using oxalyl chloride, dimethyl sulfoxide (B87167) (DMSO), and a hindered base like triethylamine), Dess-Martin periodinane (DMP) oxidation, and oxidation with chromium-based reagents like pyridinium (B92312) chlorochromate (PCC). The choice of oxidant often depends on the scale of the reaction and the presence of other sensitive functional groups in the molecule. The synthesis of methyl 4-oxopiperidine-1-carboxylate is a well-established procedure. ontosight.ai

Nucleophilic Substitution Reactions at the Hydroxyl-Bearing Carbon

To facilitate nucleophilic substitution at the C-4 position, the hydroxyl group must first be converted into a good leaving group. A common strategy is to transform the alcohol into a sulfonate ester, such as a mesylate or a tosylate. This is typically achieved by reacting this compound with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base like pyridine (B92270) or triethylamine.

Once the hydroxyl group is converted to a leaving group (e.g., OMs or OTs), the C-4 carbon becomes susceptible to attack by a wide range of nucleophiles. This allows for the introduction of various functionalities, including azides, nitriles, and thiols, through an Sₙ2 reaction, which proceeds with inversion of configuration. This two-step sequence of activation and substitution is a powerful tool for the stereoselective synthesis of 4-substituted piperidine derivatives.

Transformations Involving the Carbamate (B1207046) Protecting Group

The methyl carbamate group serves as a protecting group for the piperidine nitrogen, preventing its participation in unwanted side reactions. However, this group can also be manipulated or removed when necessary, and it can influence the reactivity of the piperidine ring.

Protecting Group Manipulation and Deprotection Strategies (e.g., Boc, Cbz)

While the subject compound has a methyl carbamate, it is instructive to consider the broader context of carbamate protecting groups in piperidine chemistry, as the choice of protecting group is a critical aspect of synthetic design. The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are two of the most common N-protecting groups used in organic synthesis. masterorganicchemistry.com

Boc Group: The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O). It is stable to a wide range of reaction conditions but can be readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane. masterorganicchemistry.com

Cbz Group: The Cbz group is installed using benzyl (B1604629) chloroformate (Cbz-Cl). Its removal is most commonly achieved by catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst on carbon, Pd/C), a method that is generally mild and chemoselective. masterorganicchemistry.com

For the specific case of the methyl carbamate in the title compound, deprotection can be more challenging than for Boc or Cbz groups. However, specific methods have been developed. For instance, a nucleophilic deprotection protocol using 2-mercaptoethanol (B42355) in the presence of potassium phosphate (B84403) in N,N-dimethylacetamide has been shown to be effective for the cleavage of methyl carbamates. organic-chemistry.orgnih.gov

Table 2: Common Carbamate Protecting Groups and Their Deprotection Conditions

Protecting GroupAbbreviationTypical Deprotection Reagents
tert-ButyloxycarbonylBocTrifluoroacetic Acid (TFA)
BenzyloxycarbonylCbzH₂, Pd/C
Methyl Carbamate-2-Mercaptoethanol, K₃PO₄

Utility of the Carbamate as an Activating Group

Beyond its role as a protecting group, the N-carbamate functionality can also serve as an activating group, influencing the reactivity of the piperidine ring. Specifically, the carbamate group can facilitate the deprotonation of the adjacent α-protons (at the C-2 and C-6 positions) through the formation of a stabilized α-amino carbanion.

For instance, in the case of N-Boc piperidine, treatment with a strong base such as sec-butyllithium (B1581126) in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can lead to regioselective lithiation at the C-2 position. The resulting organolithium species can then react with a variety of electrophiles, allowing for the introduction of substituents at the position adjacent to the nitrogen atom. This strategy highlights the dual role of the carbamate group, acting as both a protecting and a directing group.

Regioselective and Chemoselective Transformations of the Piperidine Ring

The piperidine scaffold, a prevalent motif in numerous natural products and pharmaceuticals, offers multiple sites for functionalization. The strategic modification of this ring system is crucial for the development of novel therapeutic agents and complex molecular architectures. This compound serves as a versatile starting material, with its inherent functionalities—the secondary alcohol at C-4 and the carbamate-protected nitrogen—guiding its reactivity. The electron-withdrawing nature of the N-methoxycarbonyl group influences the reactivity of the C-H bonds on the piperidine ring, making selective transformations a key challenge in synthetic chemistry.

The selective functionalization of the piperidine ring at its various carbon centers (C-2, C-3, C-4, and C-5) is a cornerstone of modern synthetic strategy, enabling the generation of diverse molecular scaffolds. While direct C-H functionalization of the parent this compound is challenging, studies on analogous N-protected piperidines provide a roadmap for these transformations.

Functionalization at C-2: The C-2 position, being adjacent to the nitrogen atom, is electronically activated towards functionalization. nih.gov Rhodium-catalyzed C-H insertion reactions have been effectively employed for the C-2 arylation of N-alkoxycarbonyl piperidines. nih.gov The choice of catalyst and the protecting group on the nitrogen are critical for controlling the site selectivity of these reactions. nih.gov For instance, dirhodium catalysts have demonstrated the ability to direct functionalization to the C-2 position in N-Boc-piperidine, a close analog of this compound. nih.govnih.gov

Functionalization at C-3: The C-3 position is electronically deactivated due to the inductive effect of the nitrogen atom, making direct C-H functionalization at this site more difficult. nih.gov An indirect approach is often necessary, which may involve the cyclopropanation of a corresponding tetrahydropyridine (B1245486) intermediate followed by a regioselective ring-opening. nih.govnih.gov This multi-step sequence allows for the introduction of substituents at the C-3 position with good stereocontrol.

Functionalization at C-4: The C-4 position is sterically accessible and less electronically influenced by the nitrogen atom compared to the C-2 and C-3 positions. nih.gov The hydroxyl group at C-4 in this compound offers a handle for a variety of transformations. It can be oxidized to a ketone, which then serves as an electrophilic site for the introduction of various substituents via nucleophilic addition or by forming an enolate for subsequent reactions. Furthermore, direct C-H functionalization at C-4 can be achieved by carefully selecting catalysts and reaction conditions that override the electronic preference for C-2 functionalization. nih.govnih.gov

Functionalization at C-5: Similar to the C-3 position, the C-5 position is also influenced by the nitrogen atom, albeit to a lesser extent. The functionalization at this position often relies on strategies that build the piperidine ring with the desired substituent already in place or through multi-step sequences involving ring-opening and closing reactions.

The following table summarizes representative methods for the regioselective functionalization of N-protected piperidine rings, which are applicable to this compound.

PositionReaction TypeReagents/CatalystModel SubstrateProductReference
C-2C-H ArylationRh₂(R-TCPTAD)₄N-Boc-piperidine2-Aryl-N-Boc-piperidine nih.gov
C-3Cyclopropanation/Ring-openingRh₂(S-DOSP)₄, then reductionN-Boc-tetrahydropyridine3-Arylmethyl-N-Boc-piperidine nih.gov
C-4Oxidation/Nucleophilic AdditionPCC, then R-MgBrN-Boc-4-hydroxypiperidine4-Alkyl-4-hydroxy-N-Boc-piperidineGeneral Method
C-4C-H ArylationRh₂(S-2-Cl-5-BrTPCP)₄N-α-oxoarylacetyl-piperidine4-Aryl-N-α-oxoarylacetyl-piperidine nih.gov

The creation of new stereocenters on the piperidine ring of this compound is of paramount importance for the synthesis of enantiomerically pure, biologically active molecules. The existing stereocenter at C-4 (if the molecule is considered in a chiral context) can direct the stereochemical outcome of subsequent reactions.

One common strategy involves the oxidation of the C-4 hydroxyl group to a ketone, followed by a stereoselective reduction or nucleophilic addition. The use of chiral reducing agents or catalysts can afford either the cis or trans diastereomer with high selectivity. For instance, the reduction of an N-protected 4-piperidone (B1582916) can lead to the corresponding cis or trans 4-hydroxypiperidine (B117109) derivative depending on the reducing agent employed.

Furthermore, diastereoselective alkylation of enolates derived from N-protected piperidones is a powerful method for introducing substituents at the C-3 and C-5 positions with a high degree of stereocontrol. The stereochemical outcome is often influenced by the nature of the N-protecting group and the reaction conditions.

The table below provides examples of reactions used to introduce new stereocenters on piperidine scaffolds.

Position of New StereocenterReaction TypeReagents/CatalystStereochemical OutcomeReference
C-4Stereoselective ReductionChiral reducing agentHigh diastereoselectivity for cis or trans alcoholGeneral Method
C-3/C-5Diastereoselective AlkylationLDA, Alkyl halideControl of relative stereochemistryGeneral Method
C-2Asymmetric C-H InsertionChiral Rhodium CatalystHigh enantioselectivity nih.gov

Multi-Component Reactions and Cascade Processes Utilizing the Scaffold

Multi-component reactions (MCRs) and cascade processes are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single step, thereby minimizing waste and saving time. nih.govbeilstein-journals.org The piperidine scaffold, including derivatives of this compound, is an excellent substrate for such reactions.

The Ugi four-component reaction (U-4CR), for example, can be employed to generate highly substituted piperidine derivatives. nih.gov In a typical Ugi reaction, an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide combine to form an α-acylamino amide. By using a derivative of this compound, such as the corresponding 4-amino derivative, as the amine component, complex peptidomimetic structures can be rapidly assembled.

Cascade reactions, which involve a sequence of intramolecular reactions, can also be initiated from functionalized this compound derivatives. For example, a properly substituted derivative could undergo a cascade of cyclizations to form polycyclic systems. These processes are often triggered by a single event, such as the deprotection of a functional group or the formation of a reactive intermediate.

The following table illustrates the potential of MCRs and cascade reactions involving piperidine scaffolds.

Reaction TypeComponents/InitiatorResulting ScaffoldKey FeaturesReference
Ugi Four-Component ReactionPiperidine-derived amine, aldehyde, carboxylic acid, isocyanideHighly substituted α-acylamino amidesHigh atom economy, rapid access to diversity nih.govbeilstein-journals.org
Cascade CyclizationIntramolecular nucleophilic attackPolycyclic piperidine derivativesFormation of multiple rings in one potGeneral Concept

Computational Chemistry and Mechanistic Investigations of Methyl 4 Hydroxypiperidine 1 Carboxylate Reactions

Density Functional Theory (DFT) Calculations for Conformation and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, energies, and other properties, providing a balance between accuracy and computational cost.

The piperidine (B6355638) ring in Methyl 4-hydroxypiperidine-1-carboxylate predominantly adopts a chair conformation to minimize steric and torsional strain. The substituents—the hydroxyl group at the C4 position and the methoxycarbonyl group on the nitrogen—can exist in different spatial arrangements, leading to various conformers with distinct energy levels.

DFT calculations, often using functionals like B3LYP with basis sets such as def2-TZVP, are employed to perform geometry optimization and determine the most stable conformations. acs.org The primary conformational question for this molecule involves the axial versus equatorial position of the 4-hydroxyl group. Computational studies consistently show that for monosubstituted piperidines, the equatorial position is energetically favored to avoid 1,3-diaxial interactions.

Furthermore, rotation around the N-C(O) bond of the carbamate (B1207046) group creates different rotamers. DFT calculations can quantify the energy differences between these conformers. acs.org The most stable structure is typically the one where the carbonyl group is oriented to minimize steric hindrance with the piperidine ring protons. acs.org

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT.
Conformer4-OH PositionRelative Energy (kcal/mol)Description
Chair-eqEquatorial0.00Global minimum energy structure, most stable.
Chair-axAxial+0.75Higher energy due to 1,3-diaxial interactions with axial hydrogens.
Twist-BoatN/A+5.50Significantly less stable, often a transition state between boat forms.

DFT is a reliable tool for predicting spectroscopic properties, most notably NMR chemical shifts. The process involves first obtaining an accurate, energy-minimized molecular geometry and then calculating the NMR isotropic shielding constants for each nucleus using methods like Gauge-Including Atomic Orbitals (GIAO). nih.gov These shielding constants are then converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

This predictive capability is invaluable for confirming chemical structures and assigning complex spectra. nih.gov The accuracy of DFT-predicted shifts is often within 0.1 ppm for ¹H NMR, which is sufficient to distinguish between different isomers or conformers. nih.gov

Table 2: Comparison of Typical Experimental and Hypothetical DFT-Predicted ¹H NMR Chemical Shifts (ppm).
ProtonTypical Experimental Shift (ppm)Hypothetical DFT-Predicted Shift (ppm)
H1 (N-CH₃)3.65 - 3.753.70
H2/H6 (axial)2.80 - 3.002.95
H2/H6 (equatorial)3.80 - 4.003.90
H3/H5 (axial)1.40 - 1.601.55
H3/H5 (equatorial)1.85 - 2.051.98
H4 (CH-OH)3.50 - 3.703.65

Molecular Dynamics Simulations for Conformational Landscape Exploration

While DFT is excellent for identifying stable, low-energy conformers, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of the complete conformational landscape, including transient states and the pathways for interconversion between them.

For this compound, MD simulations can reveal the flexibility of the piperidine ring and the timescale of conformational changes, such as ring-flipping or rotation of the carbamate group. mdpi.com By analyzing the trajectory of the simulation, one can calculate properties like the Root Mean Square Deviation (RMSD) to quantify structural stability and identify the most populated conformational states in solution, providing a more realistic picture of the molecule's behavior than static calculations alone. nih.gov

Quantum Chemical Analysis of Reaction Mechanisms and Transition States

Quantum chemical methods, particularly DFT, are instrumental in elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them.

Many reactions involving piperidine derivatives are stereoselective, yielding one stereoisomer in preference to another. nih.gov The stereochemical outcome of a reaction is determined by the relative activation energies of the competing pathways.

DFT calculations can be used to model the transition states for reactions occurring at the chiral center (C4) or adjacent positions. For example, in an esterification or oxidation of the 4-hydroxyl group, the attacking reagent can approach from either the axial or equatorial face of the ring. By calculating the energies of the diastereomeric transition states, one can predict which product will be favored. The energy difference between these transition states directly correlates to the enantiomeric or diastereomeric excess observed experimentally.

DFT calculations allow for the precise location of transition state structures and the calculation of activation energy barriers (ΔG‡). nih.gov This information is fundamental to understanding reaction kinetics and predicting the feasibility of a proposed reaction pathway. For instance, in a reaction involving this compound, DFT can be used to compare the energy barriers for reactions at different sites, such as O-alkylation of the hydroxyl group versus N-alkylation.

Analysis of the electronic structure, such as mapping the electrostatic potential or examining the frontier molecular orbitals (HOMO and LUMO), can identify the most nucleophilic and electrophilic sites in the molecule, providing a rationale for its observed reactivity. frontiersin.org

Table 3: Hypothetical DFT-Calculated Activation Energy Barriers for a Reaction.
Reaction PathwayDescriptionCalculated Energy Barrier (ΔG‡) (kcal/mol)
Pathway AReaction via equatorial attack on C4.22.5
Pathway BReaction via axial attack on C4.25.0
Pathway CAlternative reaction at the nitrogen atom.29.4

Note: Lower energy barriers indicate faster reaction rates. In this hypothetical example, Pathway A is kinetically favored.

Applications of Methyl 4 Hydroxypiperidine 1 Carboxylate As a Synthetic Synthon

Role in Natural Product Total Synthesis

The piperidine (B6355638) moiety is a common structural motif in a vast array of natural products, particularly alkaloids. The defined stereochemistry and functionality of methyl 4-hydroxypiperidine-1-carboxylate make it an attractive starting material for the stereoselective synthesis of these complex molecules.

While direct examples detailing the use of this compound in the total synthesis of specific alkaloids are not extensively documented in readily available literature, its structural features are highly conducive to the construction of various alkaloid scaffolds. The 4-hydroxyl group can be readily converted into a leaving group for nucleophilic substitution or oxidized to a ketone, providing a handle for carbon-carbon bond formation. The carbamate (B1207046) protecting group allows for the controlled introduction of substituents on the nitrogen atom at a later stage of the synthesis. For instance, derivatives of 4-hydroxypiperidine (B117109) are important intermediates in the synthesis of pharmacologically active substances, such as morphine-like analgesics. google.com The synthesis of guaipyridine alkaloids, for example, involves the construction of a substituted pyridine (B92270) fused to a seven-membered ring, a scaffold where a functionalized piperidine precursor could conceptually be employed. nih.gov

Pipecolic acid and its derivatives are important chiral building blocks for the synthesis of a variety of natural products and pharmaceuticals. This compound serves as a valuable precursor for the synthesis of enantiopure 4-hydroxypipecolic acid derivatives. nih.gov The synthesis of these derivatives often involves the stereoselective reduction of a corresponding 4-oxo-piperidine precursor, which can be derived from this compound through oxidation of the hydroxyl group. The resulting 4-hydroxypipecolates can be further elaborated into more complex structures. nih.gov For example, an efficient formal synthesis of (2S,4R)-4-hydroxypipecolic acid has been achieved from readily available starting materials, highlighting the importance of stereocontrolled synthesis of such piperidine derivatives. researchgate.net

Key transformations in the synthesis of enantiopure pipecolic acid derivatives from 4-hydroxypiperidine precursors are summarized in the table below.

Starting Material PrecursorKey Transformation(s)Target MoleculeReference(s)
tert-Butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylatesStereoselective reductioncis-4-hydroxy δ-lactams nih.gov
(R)-N-protective group-4-oxopiperidine-2-formic acidSelective carbonyl reductioncis (2R,4S)-N-protective group-4-hydroxypiperidine-2-formate google.com
3,4,5,6-TetrahydropyridinesAddition of trimethylsilyl (B98337) cyanide followed by hydrolysisSubstituted pipecolic acid derivatives rsc.org

Building Block for Bioactive Heterocycles

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a large number of approved drugs and clinical candidates. This compound provides a versatile platform for the synthesis of a wide range of bioactive heterocyclic compounds.

The stereochemistry of substituents on the piperidine ring is often crucial for biological activity. This compound allows for the synthesis of substituted piperidines with well-defined stereochemistry. The hydroxyl group at the 4-position can be used to direct the stereochemical outcome of subsequent reactions. For example, the synthesis of cis- and trans-methyl substituted pipecolinates has been developed, demonstrating the ability to control the diastereoselectivity of reactions on the piperidine ring. whiterose.ac.uk Furthermore, methods for the site-selective and stereoselective functionalization of piperidines at various positions have been developed, enabling the synthesis of a diverse library of positional analogues of bioactive molecules like methylphenidate. nih.gov

This compound and its derivatives are key intermediates in the synthesis of a variety of pharmaceuticals. For instance, an efficient synthesis of methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, a key intermediate for new generation narcotic analgesics like remifentanil, has been developed from 1-benzylpiperidin-4-one, a related piperidine derivative. researchgate.net The 4-hydroxy group can be transformed into other functional groups, or the piperidine nitrogen can be deprotected and further functionalized to build up the complex structures of active pharmaceutical ingredients. The synthesis of various 4-substituted piperidines as balanced affinity μ opioid receptor agonists and δ opioid receptor antagonists highlights the importance of this scaffold in drug discovery.

The following table provides examples of bioactive molecules and pharmaceutical intermediates synthesized from 4-hydroxypiperidine precursors.

PrecursorSynthetic TargetTherapeutic Area/ApplicationReference(s)
1-Benzylpiperidin-4-oneMethyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylateNarcotic Analgesics researchgate.net
4-Hydroxypiperidine derivatives2,5,9-trimethyl-2-hydroxy-6,7-benzomorphaneMorphine-like Analgesics google.com
N-Boc-4-hydroxypiperidineN-Boc-4-hydroxypiperidineDrug Intermediate google.com

Advanced Materials and Polymer Chemistry Applications

Currently, there is limited publicly available research detailing the application of this compound in the fields of advanced materials and polymer chemistry. The primary focus of research on this compound has been its utility as a synthetic intermediate in the development of biologically active molecules and pharmaceuticals.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Enhanced Efficiency

The pursuit of enhanced efficiency in the synthesis of piperidine (B6355638) derivatives has led to the development of innovative catalytic systems. These systems aim to improve yield, selectivity, and sustainability, while reducing the number of synthetic steps.

Recent breakthroughs include a modular two-step strategy that combines biocatalytic carbon-hydrogen oxidation with radical cross-coupling using nickel electrocatalysis. medhealthreview.comnews-medical.net This approach significantly simplifies the construction of complex piperidines by selectively adding hydroxyl groups to the piperidine ring, followed by the efficient formation of new carbon-carbon bonds. medhealthreview.comnews-medical.net This method can reduce traditional synthetic routes from as many as 17 steps to as few as 2-5, thereby lowering production costs and improving accessibility to valuable compounds. medhealthreview.com

In the realm of asymmetric synthesis, rhodium-catalyzed asymmetric reductive Heck reactions have emerged as a powerful tool. acs.orgsnnu.edu.cn This method allows for the synthesis of enantioenriched 3-substituted piperidines from pyridine (B92270) and sp²-hybridized boronic acids with high yield and excellent enantioselectivity. acs.orgsnnu.edu.cn Another notable advancement is the use of Iridium-based catalysts, such as MeO-BoQPhos, for the enantioselective hydrogenation of 2-alkyl-pyridines, achieving high levels of enantioselectivity. researchgate.net These catalytic approaches provide access to chiral piperidines that are crucial for the development of stereospecific pharmaceuticals.

Table 1: Comparison of Novel Catalytic Systems for Piperidine Synthesis
Catalytic SystemKey FeaturesAdvantages
Biocatalytic C-H Oxidation & Nickel ElectrocatalysisTwo-step modular approach for C-H functionalization and C-C bond formation. medhealthreview.comnews-medical.netReduces number of synthetic steps, cost-effective, avoids expensive catalysts like palladium. medhealthreview.comnews-medical.net
Rhodium-catalyzed Asymmetric Reductive Heck ReactionCross-coupling of pyridine derivatives with boronic acids. acs.orgsnnu.edu.cnHigh yield and excellent enantioselectivity for 3-substituted piperidines. acs.orgsnnu.edu.cn
Iridium-catalyzed Enantioselective HydrogenationHydrogenation of substituted pyridines using chiral ligands. researchgate.netProvides access to enantioenriched piperidines with high enantioselectivity. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Reaction Design

Machine learning models, particularly those utilizing transfer learning, are being employed to overcome the challenge of low data availability for specific reaction classes, such as those involved in heterocycle formation. chemrxiv.org These models can be trained on large, general reaction datasets and then fine-tuned on smaller, more specific datasets to improve the accuracy of retrosynthesis predictions for novel and uncommon heterocycles. chemrxiv.org For instance, AI platforms like ASKCOS have demonstrated the ability to propose viable synthetic routes for complex molecules by generalizing from existing chemical knowledge, even for compounds not present in their initial training data. nih.govacs.org This predictive power can significantly reduce the time and resources spent on empirical trial-and-error experimentation.

Advancements in Continuous Flow Technologies for Piperidine Synthesis

Continuous flow chemistry offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. nih.gov In the context of piperidine synthesis, continuous flow technologies are enabling more efficient and rapid production of these important scaffolds.

A notable example is the development of a continuous flow protocol for the synthesis of α-chiral piperidines. acs.org This method utilizes readily accessible starting materials and Grignard reagents to produce a variety of functionalized piperidines in high yields and with excellent diastereoselectivity within minutes. acs.org The ability to perform high-performance scale-up without significant re-optimization showcases the practical utility of this approach for producing drug precursors. acs.org The integration of techniques such as microwave heating, electrochemical cells, and real-time monitoring with NMR and FT-IR spectroscopy further enhances the capabilities of flow synthesis for heterocyclic compounds. nih.gov

Exploration of New Derivatization Strategies for Functional Diversity

The functionalization of the Methyl 4-hydroxypiperidine-1-carboxylate core is crucial for creating a diverse range of molecules with tailored properties for drug discovery. Researchers are actively exploring novel derivatization strategies to introduce various substituents and functionalities onto the piperidine ring.

One such strategy involves the Mitsunobu coupling reaction, which can be used to introduce a variety of groups at the 4-hydroxy position. For example, coupling with N-Boc-4-hydroxymethylpiperidine followed by deprotection and reductive amination allows for the attachment of complex side chains. nih.gov Other approaches focus on the direct C-H functionalization of the piperidine ring, which has seen significant advances for related heterocycles like piperazines. mdpi.com These methods, which can be promoted by photoredox catalysis, allow for the introduction of substituents at carbon positions, greatly expanding the accessible chemical space. mdpi.com These derivatization techniques are essential for structure-activity relationship (SAR) studies and the optimization of lead compounds in medicinal chemistry.

Compound Index

Table 2: List of Chemical Compounds
Compound NameCAS NumberMolecular Formula
This compound75250-52-1C₇H₁₃NO₃ vibrantpharma.com
N-Boc-4-hydroxymethylpiperidine123856-32-6C₁₁H₂₁NO₃
Diisopropylazodicarboxylate (DIAD)2446-83-5C₈H₁₄N₂O₄
Sodium triacetoxyborohydride56553-60-7C₆H₁₀BNaO₆
tert-butyl 4-((3-(4-chlorobenzoyl)phenoxy)methyl)piperidine-1-carboxylateNot AvailableC₂₄H₂₈ClNO₄

Q & A

Q. What are the recommended safety protocols for handling Methyl 4-hydroxypiperidine-1-carboxylate in laboratory settings?

Methodological Answer: this compound requires strict safety measures due to potential skin/eye irritation and limited toxicological data. Key protocols include:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats. Use respiratory protection in poorly ventilated areas .
  • First Aid: Immediate flushing with water for 15+ minutes upon eye/skin contact. If ingested, rinse mouth (if conscious) and seek medical attention .
  • Ventilation: Handle in a fume hood to avoid inhalation of vapors or dust .
  • Spill Management: Contain spills with inert absorbents (e.g., vermiculite) and avoid water to prevent toxic byproducts .

Q. How should this compound be stored to maintain stability, and what factors influence its degradation?

Methodological Answer:

  • Storage Conditions: Store in airtight containers at 2–8°C, protected from light and moisture. Avoid exposure to oxidizers, which may trigger incompatibility reactions .
  • Stability Factors: Degradation is accelerated by heat (>25°C), prolonged light exposure, and humidity. Monitor purity via HPLC or TLC periodically .

Advanced Research Questions

Q. What strategies are effective for optimizing cross-electrophile coupling reactions involving this compound?

Methodological Answer: Cross-electrophile coupling (e.g., with aryl halides) requires precise stoichiometric and catalytic control:

  • Catalytic Systems: Use triphenylphosphine oxide (POP) with tetrabutylammonium bromide (TBAB) to enhance reactivity. For example, 1.5 equiv of this compound increased coupling yields from 46% to 53% in benzylation reactions .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF) improve solubility and reaction rates.
  • Purification: Employ gradient column chromatography (e.g., 5% to 40% EtOAc/hexanes) to isolate products efficiently .

Q. How can spectroscopic techniques (e.g., NMR, HRMS) confirm the structure of derivatives synthesized from this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Key signals include the piperidine ring protons (δ 1.95–2.08 ppm for NCH2CH2) and the methyl ester group (δ 3.68–3.79 ppm for CO2CH3). For derivatives like Methyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate, aromatic protons appear at δ 6.74–8.73 ppm .
  • HRMS: Validate molecular ions (e.g., [M+H]+ for C16H19N2O3: calculated 287.1396, observed 287.1400) to confirm molecular weight .

Q. How can researchers resolve contradictions in synthetic data, such as inconsistent yields or unexpected byproducts?

Methodological Answer:

  • Reaction Monitoring: Use TLC or LC-MS to track intermediate formation and identify side reactions (e.g., hydrolysis of the ester group).
  • Parameter Screening: Systematically vary equivalents (1.0 vs. 1.5), temperature (RT vs. 60°C), and catalyst loading. For example, increasing POP/TBAB from 1.0 to 1.5 equiv improved yields by 7% in cross-coupling reactions .
  • Byproduct Analysis: Isolate and characterize byproducts via preparative TLC or HPLC-MS to adjust reaction conditions .

Q. What crystallographic methods are suitable for determining the 3D structure of this compound derivatives?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via slow evaporation in solvents like EtOAc/hexanes. Use SHELXL for refinement, focusing on hydrogen-bonding networks and torsional angles of the piperidine ring .
  • Software Tools: Mercury CSD 2.0 enables packing pattern analysis and void visualization to study intermolecular interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.